3-(chloromethyl)-N-methylbenzamide
Description
3-(Chloromethyl)-N-methylbenzamide is an aromatic amide derivative characterized by a benzamide core substituted with a chloromethyl group at the 3-position and an N-methyl group.
Properties
IUPAC Name |
3-(chloromethyl)-N-methylbenzamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10ClNO/c1-11-9(12)8-4-2-3-7(5-8)6-10/h2-5H,6H2,1H3,(H,11,12) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WYPCLKWDXUSOEN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=O)C1=CC=CC(=C1)CCl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10ClNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
183.63 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
123944-75-2 | |
| Record name | 3-(chloromethyl)-N-methylbenzamide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(chloromethyl)-N-methylbenzamide typically involves the chloromethylation of N-methylbenzamide. One common method is the reaction of N-methylbenzamide with chloromethyl methyl ether in the presence of a Lewis acid catalyst, such as zinc iodide, in a solvent like dichloromethane . The reaction proceeds under mild conditions, yielding the desired product with good efficiency.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound, making it suitable for commercial applications.
Chemical Reactions Analysis
Types of Reactions
3-(Chloromethyl)-N-methylbenzamide undergoes various chemical reactions, including:
Nucleophilic substitution: The chloromethyl group can be substituted by nucleophiles such as amines, thiols, or alkoxides, leading to the formation of new derivatives.
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized products.
Reduction: Reduction reactions can convert the chloromethyl group to a methyl group or other reduced forms.
Common Reagents and Conditions
Nucleophilic substitution: Reagents like sodium azide, potassium thiocyanate, or sodium methoxide are commonly used under mild to moderate conditions.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide are employed under acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are used under anhydrous conditions.
Major Products Formed
Nucleophilic substitution: Formation of azides, thiocyanates, or ethers.
Oxidation: Formation of carboxylic acids or aldehydes.
Reduction: Formation of methyl derivatives or alcohols.
Scientific Research Applications
3-(Chloromethyl)-N-methylbenzamide has several scientific research applications:
Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds, particularly those with potential anti-inflammatory or analgesic properties.
Organic Synthesis: The compound serves as a building block for the synthesis of more complex molecules, including heterocycles and polymers.
Biological Studies: It is used in studies involving enzyme inhibition and receptor binding due to its structural similarity to biologically active molecules.
Industrial Applications: The compound is utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 3-(chloromethyl)-N-methylbenzamide involves its interaction with molecular targets such as enzymes and receptors. The chloromethyl group can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or modification of their activity . This interaction can affect various biochemical pathways, making the compound useful in studying enzyme functions and signaling pathways.
Comparison with Similar Compounds
3-(Chloromethyl)-N-ethylbenzamide
3-Chlorobenzamide
N-[3-(Chloromethyl)-1,2-benzisoxazol-5-yl]acetamide
- The chloromethyl group allows further derivatization .
3-Chloro-N-phenylbenzamide
- Differences: The N-phenyl group introduces aromatic stacking interactions, influencing crystal packing (monoclinic P21/c space group) and solubility .
Research Findings and Implications
Reactivity and Drug Design
- The chloromethyl group in this compound is critical for cross-coupling reactions, as seen in seco-cyclopropylindole derivatives (). This reactivity is exploited to develop cytotoxic agents with activity comparable to doxorubicin .
- Analogous compounds like 3-chloro-N-[2-(5-methyl-1H-indol-3-yl)ethyl]benzamide () demonstrate the importance of chloromethyl/chloro groups in targeting biological pathways, such as serotonin receptors.
Biological Activity
3-(Chloromethyl)-N-methylbenzamide is an organic compound characterized by a chloromethyl group attached to a benzamide structure. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly in the context of antiviral and anticancer research. This article explores the biological activity of this compound, drawing on case studies, research findings, and relevant data.
Chemical Structure
The chemical structure of this compound can be represented as follows:
Antiviral Properties
Recent studies have indicated that benzamide derivatives, including this compound, may exhibit antiviral properties. Specifically, research focused on benzamide derivatives has shown significant reductions in cytoplasmic HBV DNA levels, suggesting their potential as antiviral agents against hepatitis B virus (HBV) infections. These compounds appear to inhibit HBV nucleocapsid assembly by binding to specific sites on the HBV core protein .
Anticancer Activity
Benzamide derivatives have also been investigated for their anticancer activities. For instance, certain benzamide compounds have demonstrated efficacy in inhibiting cell proliferation in various cancer cell lines, including breast carcinoma and osteogenic sarcoma. The mechanism of action often involves the inhibition of histone deacetylases (HDACs), which are critical for cancer cell growth and survival .
Table 1: Summary of Biological Activities of this compound
| Activity Type | Description | Reference |
|---|---|---|
| Antiviral | Inhibits HBV nucleocapsid assembly | |
| Anticancer | Inhibits proliferation in breast and osteosarcoma cells | |
| HDAC Inhibition | Potential as an HDAC inhibitor |
Study on Antiviral Activity
A study conducted on various benzamide derivatives revealed that certain compounds significantly reduced HBV replication in vitro. The lead compound from this study was optimized for improved antiviral activity, highlighting the importance of structural modifications in enhancing efficacy .
Study on Anticancer Effects
In a separate investigation into the anticancer properties of benzamide derivatives, researchers found that compounds similar to this compound exhibited selective toxicity towards cancer cells while sparing normal cells. The study emphasized the role of these compounds in modulating cellular pathways associated with cancer progression .
Mechanistic Insights
The mechanisms underlying the biological activities of this compound are multifaceted. For antiviral activity, it is suggested that these compounds disrupt viral assembly by interacting with specific viral proteins. In terms of anticancer effects, inhibition of HDACs leads to alterations in gene expression that promote apoptosis in cancer cells .
Q & A
Basic Research Questions
Q. What are the common synthetic routes for preparing 3-(chloromethyl)-N-methylbenzamide, and what critical parameters influence yield?
- Methodological Answer : A typical synthesis involves reacting 3-(chloromethyl)aniline hydrochloride with methylating agents. For example, in a two-step process:
Step 1 : React 3-(chloromethyl)aniline hydrochloride with triethylamine in tetrahydrofuran (THF) to deprotonate the amine .
Step 2 : Add methanesulfonyl chloride (or analogous acylating agents) to form the amide bond. Stirring at room temperature for 2 hours yields the product .
- Key Parameters : Reaction temperature (room temperature preferred), stoichiometric ratios (1:1 for amine:acylating agent), and solvent polarity (THF enhances nucleophilicity). Yield optimization requires careful control of moisture to avoid hydrolysis of the chloromethyl group .
Q. How can the purity and structural identity of this compound be verified?
- Methodological Answer :
- Chromatography : Use HPLC or TLC with a mobile phase (e.g., ethyl acetate/hexane) to assess purity (>95% by area normalization) .
- Spectroscopy :
- ¹H/¹³C NMR : Confirm the presence of the chloromethyl (-CH₂Cl) group (δ ~4.5 ppm for ¹H; δ ~45 ppm for ¹³C) and N-methylamide (δ ~3.0 ppm for ¹H) .
- Mass Spectrometry : ESI-MS should show [M+H]+ at m/z 219.69 .
- Elemental Analysis : Match calculated (C, H, N, Cl) and observed values within 0.3% deviation .
Q. What are the preliminary applications of this compound in medicinal chemistry?
- Methodological Answer : The chloromethyl group enables functionalization for drug discovery:
- Pharmacophore Development : The compound serves as a precursor for antibacterial agents targeting bacterial phosphopantetheinyl transferases (PPTases), which are critical for fatty acid synthesis in pathogens .
- Prodrug Design : The reactive -CH₂Cl can be replaced with bioisosteres (e.g., -CH₂OH) to enhance solubility or reduce toxicity .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported antibacterial activity data for this compound derivatives?
- Methodological Answer : Contradictions often arise from assay conditions or bacterial strain variability. Strategies include:
- Standardized MIC Testing : Use CLSI guidelines with consistent inoculum size (5 × 10⁵ CFU/mL) and broth microdilution .
- Enzyme Inhibition Assays : Quantify PPTase inhibition (IC₅₀) to decouple target engagement from off-target effects .
- Metabolomic Profiling : Compare bacterial metabolic pathways (e.g., fatty acid biosynthesis) post-treatment to identify mechanism-specific activity .
Q. What strategies optimize the solubility and bioavailability of this compound derivatives without compromising potency?
- Methodological Answer :
- Structural Modifications :
- Introduce polar groups (e.g., -OH, -COOH) at the para position of the benzamide ring .
- Replace -CH₂Cl with -CH₂OCH₃ to reduce hydrophobicity .
- Formulation Approaches : Use cyclodextrin complexes or lipid nanoparticles to enhance aqueous solubility .
- In Silico Modeling : Predict logP and solubility via tools like ACD/Percepta to guide synthetic prioritization .
Q. How can crystallographic data inform the design of this compound analogs with improved target binding?
- Methodological Answer :
- X-ray Diffraction : Resolve the crystal structure (e.g., monoclinic P2₁/c space group) to identify key intermolecular interactions (e.g., hydrogen bonds between amide N-H and target residues) .
- Docking Studies : Use software like AutoDock Vina to simulate binding poses with bacterial PPTases, focusing on chloromethyl group orientation near catalytic cysteine .
- SAR Analysis : Correlate substituent electronegativity (e.g., -CF₃ vs. -Cl) with binding affinity using free energy perturbation (FEP) calculations .
Q. What multi-step synthetic routes enable the incorporation of this compound into complex heterocyclic systems?
- Methodological Answer :
- Suzuki Coupling : Attach pyrimidine or pyridine rings via palladium-catalyzed cross-coupling (e.g., using 3-chloropyrazin-2-ylboronic acid) .
- Cyclization Reactions : Use Cu(I)-catalyzed azide-alkyne cycloaddition (CuAAC) to form triazole-linked hybrids .
- Protection/Deprotection : Temporarily mask the chloromethyl group with tert-butyldimethylsilyl (TBDMS) ethers during heterocycle synthesis .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
